2-(2,3-Dimethylphenyl)-4-nitrobenzoic acid
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Overview
Description
2-(2,3-Dimethylphenyl)-4-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a nitro group at the fourth position and a 2,3-dimethylphenyl group at the second position of the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylphenyl)-4-nitrobenzoic acid typically involves the nitration of 2-(2,3-dimethylphenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control of reaction parameters and improved safety. The use of automated systems for reagent addition and temperature control ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylphenyl)-4-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and alkylation.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid, alkyl halides.
Esterification: Alcohols (e.g., methanol, ethanol), sulfuric acid or hydrochloric acid as catalysts.
Major Products Formed
Reduction: 2-(2,3-Dimethylphenyl)-4-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Esterification: Methyl 2-(2,3-dimethylphenyl)-4-nitrobenzoate, ethyl 2-(2,3-dimethylphenyl)-4-nitrobenzoate, etc.
Scientific Research Applications
2-(2,3-Dimethylphenyl)-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylphenyl)-4-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dimethylphenyl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrobenzoic acid: Lacks the 2,3-dimethylphenyl group, resulting in different physical and chemical properties.
2-(2,3-Dimethylphenyl)-4-aminobenzoic acid: The amino group provides different reactivity and potential biological activities compared to the nitro group.
Uniqueness
2-(2,3-Dimethylphenyl)-4-nitrobenzoic acid is unique due to the presence of both the 2,3-dimethylphenyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-(2,3-dimethylphenyl)-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-9-4-3-5-12(10(9)2)14-8-11(16(19)20)6-7-13(14)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPKYPDAGNWWDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688946 |
Source
|
Record name | 2',3'-Dimethyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80688946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261980-20-4 |
Source
|
Record name | 2',3'-Dimethyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80688946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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